5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8(2)13-5-11(12-7-13)18(15,16)14-4-10-3-9(14)6-17-10/h5,7-10H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCJIGSGRVBAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of an imidazole ring connected to a bicyclic structure, which is characteristic of many biologically active molecules. The presence of a sulfonyl group enhances its solubility and reactivity, potentially influencing its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds often display significant antimicrobial effects. The specific activity of this compound against various bacterial strains needs further exploration, yet it is hypothesized to possess similar properties due to its structural similarities with known antimicrobial agents.
- Anti-inflammatory Effects : Compounds with imidazole and sulfonyl groups have been documented to exhibit anti-inflammatory activities. This is particularly relevant in the context of diseases where inflammation plays a critical role, such as arthritis or inflammatory bowel disease.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The imidazole moiety may interact with various receptors, influencing signaling pathways related to inflammation and immune response.
- Cell Membrane Disruption : Antimicrobial agents often disrupt bacterial cell membranes, leading to cell lysis, a mechanism that may be applicable to this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Bicyclo[2.2.1]heptane Core
Several compounds share the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold but differ in substituents, leading to distinct physicochemical and biological properties. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity : The main compound’s imidazole sulfonyl group distinguishes it from pyrimidine or unsubstituted analogues. This group increases molecular weight and polarity compared to the simpler hydrochloride derivative .
Synthetic Complexity : Sulfonylation reactions (main compound) require precise control, whereas pyrimidine derivatives are synthesized via nucleophilic substitution .
Biological Relevance : The imidazole sulfonyl group may enhance binding to targets like kinases or proteases, whereas the pyrimidine derivative’s chloro and cyclopropyl groups could favor hydrophobic interactions .
Q & A
Advanced Research Question
- LC-MS/MS : To identify hydrolyzed sulfonamide or oxidized imidazole byproducts .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative buffers (HO) to simulate shelf-life conditions .
- Isotopic Labeling : Use S-labeled sulfonyl groups to track degradation pathways via mass shifts .
How can computational modeling predict metabolic pathways for this compound?
Advanced Research Question
- In Silico Metabolite Prediction : Tools like GLORY or MetaPrint2-React can highlight likely sites of cytochrome P450-mediated oxidation (e.g., imidazole C-2 position) .
- MD Simulations : Assess binding stability with metabolic enzymes like CYP3A4 .
- Experimental Cross-Validation : Compare predicted metabolites with in vitro hepatocyte incubation results .
What environmental impact assessments are relevant for this compound during preclinical development?
Basic Research Question
Follow frameworks from Project INCHEMBIOL:
- Biodegradation Assays : Use OECD 301B to measure microbial breakdown in wastewater .
- Ecotoxicology : Test acute toxicity in Daphnia magna and algal growth inhibition .
- Leaching Potential : Evaluate soil adsorption coefficients (K) to predict groundwater contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
